molecular formula C19H24ClN3O3S B2724272 2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216749-00-6

2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2724272
CAS No.: 1216749-00-6
M. Wt: 409.93
InChI Key: XWAMTEIRRYAFGR-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O3S and its molecular weight is 409.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in these compounds allows them to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

The mode of action of 2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with its targets, leading to changes in their function. The carboxamide moiety in the compound forms hydrogen bonds with enzymes and proteins, which can inhibit their activity . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.

Biochemical Pathways

Similar compounds have been found to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

The inhibition of target enzymes and proteins by the compound could lead to changes in cellular function and potentially therapeutic effects .

Biological Activity

The compound 2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative belonging to the class of thieno[2,3-c]pyridine compounds. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its pharmacological relevance. The presence of the isopropoxy and benzamide groups enhances its interaction with biological targets.

Research has shown that this compound exhibits potent activity against various biological targets:

  • Histone Deacetylase (HDAC) Inhibition : The compound has demonstrated significant inhibitory effects on HDAC enzymes, which play a crucial role in regulating gene expression. In particular, it has been noted that the introduction of bulky substituents increases the potency of HDAC inhibitors. For instance, compounds with an isopropoxy group showed enhanced activity against Plasmodium falciparum, with an IC50 value of 0.15 μM .
  • Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition : Studies indicate that derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold exhibit varying degrees of hPNMT inhibitory activity. The structure-activity relationship (SAR) suggests that specific substitutions can enhance selectivity and potency against hPNMT compared to traditional inhibitors .

Table 1: Biological Activity Summary

CompoundTargetIC50 (µM)Selectivity Index
1aHDAC1.12-
1bHDAC0.1511
1chPNMT--
1dhPNMT--

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimalarial Activity : In a study evaluating various HDAC inhibitors for their antiplasmodial activity, the compound exhibited significant inhibition against P. falciparum nuclear lysates at concentrations as low as 1 µM . This suggests its potential as a lead compound for developing new antimalarial drugs.
  • Cardiovascular Applications : The ability of the compound to inhibit hPNMT may have implications in cardiovascular diseases where norepinephrine regulation is critical. The enhanced selectivity for hPNMT over α2-adrenoceptors indicates a promising therapeutic window for managing hypertension and related disorders .

Properties

IUPAC Name

6-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S.ClH/c1-11(2)25-13-6-4-12(5-7-13)18(24)21-19-16(17(20)23)14-8-9-22(3)10-15(14)26-19;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMTEIRRYAFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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